molecular formula C18H25NO2 B5304177 3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine

3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine

Cat. No. B5304177
M. Wt: 287.4 g/mol
InChI Key: DESUQHXZKOTJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine is not fully understood. However, it is believed to act as a dopamine D3 receptor antagonist. This receptor is involved in the regulation of various physiological processes, including movement, cognition, and emotion.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine in lab experiments is its potential as a drug candidate for the treatment of various diseases. In addition, this compound has been shown to have high selectivity for the dopamine D3 receptor, which could make it useful for studying the role of this receptor in various physiological processes. However, one limitation of using this compound in lab experiments is its low yield, which could make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine. One area of research could focus on the development of more efficient synthesis methods for this compound. In addition, further studies could be conducted to investigate the potential of this compound as a drug candidate for the treatment of various diseases. Finally, more research could be conducted to better understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine involves a series of chemical reactions. The first step involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-methylpiperidine to form the final product. The yield of this reaction is typically around 50%.

Scientific Research Applications

3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In addition, this compound has been studied for its potential as a ligand for various receptors, including the dopamine D3 receptor.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-15-6-5-11-19(14-15)17(20)18(9-12-21-13-10-18)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESUQHXZKOTJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine

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